SJ000063181

Description

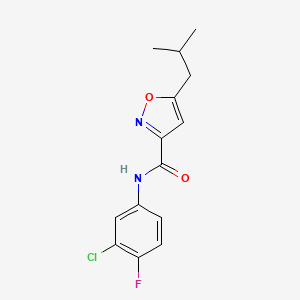

The exact mass of the compound N-(3-chloro-4-fluorophenyl)-5-isobutyl-3-isoxazolecarboxamide is 296.0727835 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2/c1-8(2)5-10-7-13(18-20-10)14(19)17-9-3-4-12(16)11(15)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZNVOPQXYXTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SJ000063181: A Comprehensive Technical Guide on its Mechanism of Action as a BMP Signaling Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181, also known as Ventromorphin 2 (Vm2), is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Identified through high-throughput screening, this compound serves as a valuable chemical probe for investigating BMP signaling and holds potential for therapeutic applications in conditions where activation of this pathway is beneficial.[3][4] This document provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, its chemical properties, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions by activating the canonical BMP signaling pathway.[4] Specifically, it has been shown to activate BMP4, a key ligand in this pathway. This activation leads to the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8). The phosphorylated SMAD complex then translocates to the nucleus to regulate the transcription of BMP target genes.

Chemical and Physical Properties

| Property | Value |

| Synonyms | Ventromorphin 2, Vm2 |

| CAS Number | 945189-68-4 |

| Molecular Formula | C₁₄H₁₄ClFN₂O₂ |

| Molecular Weight | 296.7 g/mol |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml) |

Quantitative Biological Activity

| Assay | Cell Line/Model | Parameter | Value |

| BMP4 Activation | C33A-2D2 Human Cervical Carcinoma Reporter Cells | EC₅₀ | ≤1 µM |

| SMN Protein Stabilization | SMN2 Gene Reporter Assay | EC₅₀ | 1.5 µM |

| Zebrafish Embryo Ventralization | Zebrafish Embryos | Effective Concentration | 6.25 µM |

Experimental Protocols

1. Cell Culture and Compound Treatment

-

Cell Lines:

-

C33A-2D2 human cervical carcinoma clonal reporter cells are suitable for assessing BMP4 activation.

-

C2C12 mouse myoblast cells can be used to study osteoblastic differentiation.

-

-

Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for C33A-2D2, high-glucose DMEM for C2C12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

-

Treatment: For p-SMAD1/5/8 activation studies, cells are typically serum-starved prior to treatment with this compound for various time points (e.g., 0.5 to 12 hours).

2. Western Blotting for p-SMAD1/5/8 Detection

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the p-SMAD1/5/8 signal to total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.

-

3. Zebrafish Embryo Ventralization Assay

-

Zebrafish Maintenance: Maintain wild-type zebrafish according to standard protocols.

-

Embryo Collection and Treatment: Collect freshly fertilized embryos and place them in embryo medium. At the appropriate developmental stage (e.g., sphere stage), add this compound at various concentrations (e.g., 0.1-50 µM) to the medium.

-

Phenotypic Analysis: At 24 hours post-fertilization (hpf), examine the embryos under a stereomicroscope for morphological changes indicative of ventralization (e.g., reduced head and eye size, expanded ventral tail fin).

-

Gene Expression Analysis: Perform whole-mount in situ hybridization or qRT-PCR to analyze the expression of BMP target genes such as bmp2b, szl, vent, and vox.

Visualizations

Caption: Canonical BMP signaling pathway activated by this compound.

Caption: Workflow for detecting p-SMAD1/5/8 by Western blot.

Caption: Workflow for the zebrafish embryo ventralization assay.

References

Activating the BMP Signaling Pathway: A Technical Guide for Researchers

[SJ000063181]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of the Bone Morphogenetic Protein (BMP) signaling pathway. It provides a detailed overview of the core mechanisms of BMP pathway activation, quantitative data for experimental design, step-by-step protocols for key assays, and visual representations of the signaling cascade and experimental workflows.

Core Concepts of BMP Signaling Activation

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its activation is a tightly controlled process initiated by the binding of a dimeric BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][3]

Canonical SMAD-Dependent Pathway: The binding of a BMP ligand induces the formation of a complex comprising two type I and two type II receptors.[2] The constitutively active type II receptor then phosphorylates and activates the type I receptor. This activated type I receptor propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements (BREs) in the promoter regions of target genes to regulate their expression.

Non-Canonical (SMAD-Independent) Pathways: In addition to the canonical SMAD pathway, BMP receptors can also activate a variety of SMAD-independent signaling cascades. These include the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways. Activation of these non-canonical pathways can influence a diverse range of cellular responses and often crosstalk with the canonical SMAD pathway to fine-tune the cellular outcome of BMP signaling.

Quantitative Data on BMP Signaling Activation

Precise quantitative data is essential for the design and interpretation of experiments studying BMP signaling. The following tables summarize key quantitative parameters of BMP pathway activation, including ligand-receptor binding affinities and changes in downstream signaling events.

Table 1: BMP Ligand-Receptor Binding Affinities (Equilibrium Dissociation Constant, KD)

This table provides the equilibrium dissociation constants (KD) for the interaction of various BMP ligands with their type I and type II receptors, as determined by bio-layer interferometry. Lower KD values indicate higher binding affinity.

| Ligand | Type I Receptor | KD (nM) | Type II Receptor | KD (nM) |

| BMP-2 | ALK1 | 12.3 ± 4.5 | BMPR-II | 60.3 ± 20.1 |

| ALK2 | 7.0 ± 2.3 | ACTR-IIA | 6.3 ± 1.9 | |

| ALK3 | < 3 | ACTR-IIB | 6.1 ± 2.1 | |

| ALK5 | 28.1 ± 9.8 | |||

| ALK6 | < 3 | |||

| BMP-4 | ALK1 | 48.2 ± 15.6 | BMPR-II | > 200 |

| ALK2 | 10.5 ± 3.8 | ACTR-IIA | 23.4 ± 8.1 | |

| ALK3 | < 3 | ACTR-IIB | 22.7 ± 7.5 | |

| ALK5 | 110.2 ± 35.7 | |||

| ALK6 | < 3 | |||

| BMP-7 | ALK1 | > 200 | BMPR-II | 6.2 ± 2.2 |

| ALK2 | 65.4 ± 21.3 | ACTR-IIA | 1.3 ± 0.3 | |

| ALK3 | > 200 | ACTR-IIB | 6.1 ± 2.0 | |

| ALK5 | > 200 | |||

| ALK6 | 120.5 ± 40.1 | |||

| BMP-9 | ALK1 | 0.2 ± 0.1 | BMPR-II | 0.8 ± 0.2 |

| ALK2 | 133.1 ± 35.1 | ACTR-IIA | 1.7 ± 0.1 | |

| ALK3 | N/A | ACTR-IIB | 1.4 ± 0.4 | |

| ALK5 | 51.0 ± 18.3 | |||

| ALK6 | N/A |

Data adapted from a study using bio-layer interferometry. N/A indicates that the signal was very low.

Table 2: Quantitative Analysis of SMAD1/5/8 Phosphorylation

This table presents the fold change in phosphorylated SMAD1/5/8 (pSMAD1/5/8) levels following stimulation with BMP ligands at different time points, as determined by Western blot analysis.

| Ligand & Concentration | Cell Type | Time Point | Fold Change in pSMAD1/5/8 |

| BMP-2 (50 ng/ml) | Osteoblasts | 10 min | ~1.5 |

| 30 min | ~2.5 | ||

| 60 min | ~2.5 | ||

| BMP-7 (concentration not specified) | Human Tenocyte-like Cells | 30 min | Significant increase (p=0.002) |

| 60 min | Significant increase (p=0.002) |

Data compiled from multiple sources.

Table 3: Fold Change in BMP Target Gene Expression

This table summarizes the fold change in the expression of well-established BMP target genes following pathway activation, as measured by quantitative real-time PCR (qRT-PCR) or microarray analysis.

| Ligand & Concentration | Cell Type | Target Gene | Time Point | Fold Change in Expression |

| BMP-4 (50 ng/ml) | Human Keratinocytes | ID1 | 24 h | > 8 |

| ID2 | 24 h | > 8 | ||

| ID3 | 24 h | > 8 | ||

| SMAD6 | 24 h | ~4 | ||

| SMAD7 | 24 h | ~4 | ||

| BMP-4 (50 ng/ml) | Human Fibroblasts | ID1 | 24 h | > 8 |

| ID2 | 24 h | > 8 | ||

| ID3 | 24 h | > 8 | ||

| SMAD6 | 24 h | ~4 | ||

| SMAD7 | 24 h | ~4 | ||

| BMP-2 (LPS-activated macrophages) | Macrophages | BMP-2 | 7 days | Significant increase |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the activation of the BMP signaling pathway.

Western Blotting for Phosphorylated SMAD1/5/8

This protocol details the detection of phosphorylated SMAD1/5/8, a key indicator of canonical BMP pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-phospho-SMAD1/5/8

-

Primary antibody: anti-total SMAD1/5/8 or a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with BMP ligand for the desired time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total SMAD1/5/8 or a loading control to normalize the data.

Luciferase Reporter Assay for BMP-Responsive Element (BRE) Activity

This assay quantifies the transcriptional activity of the BMP pathway by measuring the expression of a luciferase reporter gene under the control of a BMP-responsive element (BRE).

Materials:

-

Cells of interest

-

BRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

BMP ligand

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the BRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

BMP Stimulation: After 24-48 hours, stimulate the cells with the BMP ligand at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay is commonly used to assess the osteogenic differentiation induced by BMP signaling, as ALP is an early marker of this process.

Materials:

-

Cells capable of osteogenic differentiation (e.g., C2C12, MC3T3-E1)

-

BMP ligand

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop solution (e.g., 3 M NaOH)

-

Microplate reader

Procedure:

-

Cell Seeding and Stimulation: Seed cells in a multi-well plate and treat with BMP ligand for the desired duration (typically several days).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

ALP Reaction: Add the pNPP substrate solution to the cell lysates and incubate at 37°C.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.

Quantitative Real-Time PCR (qRT-PCR) for BMP Target Gene Expression

This protocol allows for the quantification of mRNA levels of specific BMP target genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Treat cells with BMP ligand and extract total RNA at desired time points.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizing BMP Signaling and Experimental Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations, adhering to the specified formatting guidelines.

Canonical BMP Signaling Pathway

This diagram illustrates the key steps in the canonical SMAD-dependent BMP signaling pathway.

Caption: Canonical BMP signaling pathway.

Experimental Workflow for Analyzing BMP Signaling

This diagram outlines a typical experimental workflow for investigating the effects of BMP signaling activation in a cell-based model.

Caption: Workflow for studying BMP signaling.

Logical Relationship of Key Experimental Readouts

This diagram illustrates the logical flow from BMP pathway activation to the various downstream experimental readouts.

Caption: Experimental readout relationships.

References

SJ000063181: A Technical Whitepaper on a Novel Activator of the Canonical BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the small molecule SJ000063181, a member of the ventromorphin class of compounds. This compound was identified through high-throughput screening as a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This whitepaper details the discovery, mechanism of action, and biological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows. The information herein is intended to serve as a valuable resource for researchers in the fields of cell biology, developmental biology, and drug discovery.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of intracellular SMAD proteins (SMAD1, SMAD5, and SMAD8), which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

Given the therapeutic potential of modulating BMP signaling in various diseases, including skeletal disorders and cancer, there is significant interest in the discovery of small molecules that can activate this pathway. This compound is one of three compounds, collectively named ventromorphins, discovered to possess such activity.[1] This document will focus on the technical details of this compound.

Discovery and Chemical Properties

This compound was identified from a high-throughput screen of a library containing approximately 600,000 small molecules.[1] The screen utilized a C33A-2D2 human cervical carcinoma clonal reporter cell line engineered to express luciferase under the control of a BMP-responsive element.

Chemical Name: N-(3-chloro-4-fluorophenyl)-5-(2-methylpropyl)-3-isoxazolecarboxamide Synonyms: Ventromorphin 2, Vm2 CAS Number: 945189-68-4 Molecular Formula: C₁₄H₁₄ClFN₂O₂ Molecular Weight: 296.7 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related ventromorphin compounds.

Table 1: In Vitro Activity of Ventromorphins in C33A-2D2 BMP-Responsive Luciferase Assay

| Compound | EC₅₀ (µM) |

| SJ000291942 | ≤1 |

| This compound | ≤1 |

| SJ00037178 | ≤1 |

Note: The primary publication reports the EC₅₀ for all three validated hits as ≤1 µM.[1] Specific dose-response curves were generated, but individual EC₅₀ values were not explicitly stated in the main text.

Table 2: Effect of Ventromorphins on SMAD1/5/8 Phosphorylation in C33A-2D2 Cells

| Compound | Time to Peak pSMAD1/5/8 Activation |

| SJ000291942 | 1 hour |

| This compound | 30 minutes |

| SJ00037178 | 30 minutes |

Data derived from immunoblotting experiments.[1]

Mechanism of Action: The Canonical BMP Signaling Pathway

This compound functions as an activator of the canonical BMP signaling pathway. This pathway is a critical regulator of numerous cellular processes. The binding of a BMP ligand (or in this case, the small molecule activator) to the BMP receptor complex initiates a signaling cascade that culminates in the regulation of gene expression.

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

High-Throughput Screening for BMP Signaling Activators

The discovery of this compound was the result of a high-throughput screening campaign designed to identify activators of the BMP signaling pathway.

Caption: High-throughput screening workflow for the discovery of ventromorphins.

Protocol:

-

Cell Culture: C33A-2D2 cells, stably transfected with a BMP-responsive luciferase reporter, are cultured in appropriate media.

-

Compound Plating: The small molecule library is plated in 384-well plates at a final concentration of 10 µM.

-

Cell Seeding: C33A-2D2 cells are seeded into the compound-containing plates.

-

Incubation: Plates are incubated for a specified period to allow for compound activity and luciferase expression.

-

Luciferase Assay: A luciferase substrate is added to each well, and luminescence is measured using a plate reader.

-

Hit Selection: Compounds that produce a signal significantly above the DMSO control are selected as primary hits.

-

Dose-Response Analysis: Primary hits are subjected to a 10-point, 3-fold serial dilution to determine their EC₅₀ values.

-

Hit Validation: Compounds with an EC₅₀ ≤ 1 µM are considered validated hits and are further characterized in secondary assays.[1]

Zebrafish Embryo Ventralization Assay

This in vivo assay is used to confirm the BMP-activating properties of the hit compounds. Increased BMP signaling in zebrafish embryos leads to a characteristic "ventralized" phenotype.

Protocol:

-

Embryo Collection: Wild-type zebrafish embryos are collected shortly after fertilization.

-

Compound Exposure: Embryos are placed in multi-well plates containing embryo medium with varying concentrations of the test compound (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control.

-

Incubation: Embryos are incubated at 28.5°C for 24 hours post-fertilization (hpf).

-

Phenotypic Scoring: At 24 hpf, embryos are manually dechorionated and scored for ventralization phenotypes under a dissecting microscope. Phenotypes can range from mild (reduced head and eye size) to severe (loss of dorsal structures and expanded ventral tail fin).

-

Gene Expression Analysis (Optional): To confirm the molecular basis of the phenotype, whole-mount in situ hybridization can be performed on treated embryos at an earlier stage (e.g., shield stage, 6 hpf) to assess the expression of BMP target genes such as bmp2b and szl.

C2C12 Myoblast to Osteoblast Differentiation Assay

The C2C12 cell line is a mouse myoblast cell line that can be induced to differentiate into osteoblasts in the presence of BMP signaling activators.

Protocol:

-

Cell Seeding: C2C12 cells are plated in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The growth medium is replaced with a differentiation medium (e.g., DMEM with 5% fetal bovine serum) containing the test compound at various concentrations (e.g., 6.25 µM and 25 µM) or recombinant BMP4 as a positive control.

-

Extended Culture: Cells are cultured for 6 days, with the medium and compound being replenished every 2 days.

-

Morphological Assessment: After 6 days, the cells are fixed and stained (e.g., with Neutral Red). Differentiation into osteoblasts is characterized by a change to a "cobblestone" morphology, which can be visualized by microscopy.

SMAD1/5/8 Phosphorylation Western Blot

This assay directly measures the activation of the canonical BMP signaling pathway by detecting the phosphorylation of SMAD1/5/8.

Protocol:

-

Cell Culture and Starvation: C33A-2D2 cells are grown to near confluence and then serum-starved for a period to reduce basal signaling.

-

Compound Stimulation: Cells are treated with the test compound (e.g., at its EC₅₀ concentration) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD1/5/8. A primary antibody against total SMAD1/5/8 or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative levels of pSMAD1/5/8 at each time point.

Conclusion

This compound is a novel small molecule activator of the canonical BMP signaling pathway with demonstrated activity in both in vitro and in vivo models. Its discovery through a robust high-throughput screening campaign and subsequent characterization provide a valuable tool for researchers studying BMP signaling and a potential starting point for the development of therapeutics targeting this pathway. The detailed protocols and data presented in this whitepaper are intended to facilitate further research and application of this compound.

References

understanding the function of SJ000063181

An In-depth Technical Guide to SJ000063181 (Ventromorphin)

Core Function and Mechanism of Action

This compound is a potent, small-molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It belongs to a class of compounds termed "ventromorphins," named for their characteristic ability to induce ventralization in zebrafish embryos, a key in vivo indicator of BMP pathway activation.[1][2] The primary mechanism of action for this compound is the activation of BMP4 signaling, which subsequently leads to the phosphorylation of the intracellular signal transducers SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[1] These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and activate the transcription of BMP target genes, such as the Inhibitor of DNA Binding 1 (ID1) and ID2.

Unlike some pathway activators that may have a delayed effect, this compound demonstrates rapid activity. In C33A-2D2 cells, it induces the phosphorylation of SMAD1/5/8, with peak activity observed as early as 30 minutes after stimulation. This rapid response is consistent with a direct activation of the canonical BMP signaling cascade. The identification of this compound and other ventromorphins represents a significant step forward, as they are among the first-in-class small molecule activators of BMP4 signaling. This offers a cost-effective and potentially more deliverable alternative to recombinant BMP proteins, which have limitations in clinical use due to high cost and poor bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from dose-response and validation assays.

Table 1: High-Throughput Screening (HTS) and Hit Validation

| Parameter | Value | Source |

|---|---|---|

| HTS Library Size | 643,432 compounds | |

| Screening Concentration | 10 µM | |

| Initial Hits Identified | 5,287 compounds | |

| Validated Hits (EC50 ≤ 1 µM) | 1,604 compounds |

| this compound Identification | Confirmed positive hit | |

Table 2: In Vitro Activity in C33A-2D2 Cells

| Assay | Parameter | Result | Source |

|---|---|---|---|

| SMAD1/5/8 Phosphorylation | Time to Peak Activity | 0.5 hours |

| BMP-Responsive Luciferase Assay | Dose-Response | Sigmoidal concentration-response curve (R² > 0.8) | |

Table 3: In Vivo Activity in Zebrafish Embryos

| Assay | Parameter | Result | Source |

|---|---|---|---|

| Phenotypic Screen | Effect at 24 hpf | Dose-dependent ventralization |

| Concentration Range | 0.1 - 50 µM | |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical BMP signaling pathway activated by this compound.

Caption: Experimental workflow for identification and validation of this compound.

Detailed Experimental Protocols

High-Throughput Screening (HTS) for BMP Signaling Agonists

-

Cell Line: A BMP-responsive human cervical carcinoma cell line (C33A) was stably transfected with a reporter construct where luciferase expression is driven by a multimerized BMP-responsive element from the Id1 promoter. A specific clone, C33A-2D2, was selected for the screen.

-

Assay Format: The HTS was performed in a 384-well plate format.

-

Screening: A library of 643,432 small molecules was screened at a fixed concentration of 10 µM.

-

Controls: Each plate contained DMSO as a negative control and BMP-4 as a positive control.

-

Data Analysis: Relative compound activity was calculated based on log2-transformed luciferase Relative Luminescence Units (RLUs). A "hit" was defined as any compound exhibiting activity greater than two standard deviations above the median signal of the DMSO negative control. This primary screen yielded 5,287 hits for further validation.

Dose-Response and Hit Validation

-

Methodology: The 5,287 active compounds were subjected to a 10-point, 3-fold serial dilution, starting from a top concentration of 50 µM, to determine their dose-response curves.

-

Replication: All experiments were performed in triplicate.

-

Validation Criteria: Compounds that produced a reliable sigmoidal concentration-response curve (R² > 0.8) according to the Hill equation were considered further. From this set, compounds with an EC50 value of ≤ 1 µM were designated as validated hits. This compound was one of the compounds that met these criteria.

Immunoblotting for SMAD1/5/8 Phosphorylation

-

Cell Culture: C33A-2D2 cells were stimulated with this compound at various time points (e.g., 0.5, 1, 2, 4, 12 hours).

-

Lysate Preparation: Following stimulation, total protein lysates were prepared from the cells.

-

Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and immunoblotted using primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8). An antibody for total SMAD1 was used as a loading control.

-

Analysis: The intensity of the p-SMAD1/5/8 bands was quantified to determine the level of pathway activation at different time points, revealing peak activity for this compound at 0.5 hours.

Zebrafish Embryo Ventralization Assay

-

Animal Model: Zebrafish (Danio rerio) embryos were used as an in vivo model to assess BMP pathway activation. All experiments were conducted in accordance with IACUC-approved protocols.

-

Compound Treatment: Embryos were treated with varying concentrations of this compound (ranging from 0.1 to 50 µM).

-

Phenotypic Analysis: At 24 hours post-fertilization (hpf), the embryos were imaged and analyzed for morphological changes. Activation of the BMP pathway leads to a "ventralized" phenotype, characterized by abnormalities such as the loss of the ventral tail fin.

-

Controls: DMSO was used as a negative control, which showed no effect on development. Dorsomorphin, a known BMP signaling inhibitor, was used as a positive control for the opposite, "dorsalized" phenotype. This compound was observed to cause a dose-dependent ventralization of the embryos.

C2C12 Myoblast to Osteoblast Differentiation Assay

-

Cell Line: The C2C12 mouse myoblast cell line, which differentiates into osteoblasts in response to BMP signaling, was used.

-

Treatment: C2C12 cells were treated with this compound.

-

Morphological Assessment: A key indicator of osteoblast induction is a change in cellular morphology to a "cobblestone" appearance. Cells were visually inspected and imaged to assess this change.

References

An In-depth Technical Guide to SJ000063181: A Potent Activator of SMAD1/5/8 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule SJ000063181, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway. It delves into the molecule's mechanism of action, focusing on its role in inducing the phosphorylation of SMAD1/5/8, and provides detailed experimental protocols for its characterization.

Core Concept: Activation of the Canonical BMP Signaling Pathway

This compound has been identified as a potent activator of BMP signaling.[1][2][3] The canonical BMP pathway is crucial for a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation. The central mediators of this pathway are the SMAD proteins. Upon activation by BMP ligands, the type I BMP receptors phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. This compound promotes the phosphorylation of SMAD1/5/8, thereby activating downstream gene expression.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related experimental controls. This data is essential for designing experiments and interpreting results.

| Compound/Parameter | Cell Line | Assay Type | Value | Reference |

| This compound | HEK293 | SMN2 Promoter Luciferase Reporter Gene Assay | EC50: 1.5 µM | |

| This compound | C33A-2D2 | Dose-dependent activation of p-SMAD1/5/8 | 0.5-12 h treatment | |

| This compound | Zebrafish Embryos | Dose-dependent ventralization | 0.1-50 μM at 24 hpf | |

| BMP-4 | C33A-2D2 | Id1 Promoter Luciferase Reporter Assay | EC50: 0.3 ng/ml |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Treatment

-

C33A-2D2 Cell Culture:

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 8% CO2.

-

Subculturing: When cells reach 70-80% confluency, they are detached using a suitable dissociation reagent (e.g., Trypsin-EDTA) and re-plated at a 1:3 to 1:4 ratio.

-

-

C2C12 Myoblast Culture and Osteoblast Differentiation:

-

Growth Media: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are grown at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: To induce osteoblast differentiation, C2C12 cells are treated with BMP4 or this compound in a low-serum differentiation medium (e.g., DMEM with 2% horse serum). The formation of cobblestone-like morphology is indicative of osteoblast differentiation.

-

-

This compound Treatment:

-

For analysis of SMAD1/5/8 phosphorylation, C33A-2D2 cells are typically serum-starved overnight in serum-free EMEM before treatment.

-

This compound, dissolved in a suitable solvent like methanol or DMSO, is added to the fresh serum-free medium at the desired concentrations for time points ranging from 30 minutes to 12 hours.

-

Western Blotting for p-SMAD1/5/8

This protocol is a standard method to detect the phosphorylation status of SMAD1/5/8.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-p-Smad1/5/8, Ser463/465) overnight at 4°C with gentle agitation. A primary antibody against total SMAD1 can be used on a separate blot as a loading control.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponding to p-SMAD1/5/8 can be quantified and normalized to the total SMAD1 or a loading control like actin.

-

Zebrafish Ventralization Assay

This in vivo assay provides a phenotypic readout of BMP pathway activation.

-

Embryo Collection and Staging:

-

Collect freshly fertilized zebrafish embryos.

-

Stage the embryos according to standard developmental timelines. Exposures are typically initiated at an early stage (e.g., 2-4 cell stage).

-

-

Compound Exposure:

-

Prepare a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) in embryo medium.

-

Place a set number of embryos (e.g., 20-30) into each well of a multi-well plate containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the embryos at 28°C.

-

-

Phenotypic Scoring:

-

At 24 hours post-fertilization (hpf), examine the embryos under a microscope.

-

Score the embryos for phenotypes indicative of ventralization. Increased BMP signaling leads to an expansion of ventral tissues at the expense of dorsal structures. This can manifest as a reduction in the size of the head and eyes, and an expansion of the ventral fin.

-

The severity of the ventralized phenotype can be qualitatively scored (e.g., mild, moderate, severe) to assess the dose-dependent effect of this compound.

-

Conclusion

This compound is a valuable tool for researchers studying the BMP signaling pathway. Its ability to potently activate SMAD1/5/8 phosphorylation makes it a useful probe for investigating the diverse biological roles of this pathway. The experimental protocols outlined in this guide provide a solid foundation for the in vitro and in vivo characterization of this compound and other potential modulators of BMP signaling.

References

The Role of SJ000063181 in Zebrafish Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule SJ000063181 and its significant role in modulating zebrafish development through the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. The information presented herein is intended to support further research and drug development efforts by providing a comprehensive overview of the compound's mechanism of action, its effects on embryonic development, and detailed experimental protocols.

Core Concepts: this compound as a BMP Signaling Activator

This compound is a potent small molecule activator of the canonical BMP signaling pathway.[1][2] In the context of zebrafish development, the BMP pathway is crucial for establishing the dorsal-ventral axis, with higher levels of BMP signaling specifying ventral cell fates.[3][4][5] Ectopic activation of this pathway, as induced by this compound, leads to a range of ventralized phenotypes in zebrafish embryos. The compound has been shown to activate BMP4 signaling and promote the phosphorylation of the downstream effectors SMAD1/5/8. Due to its ability to induce ventralization, this compound and similar compounds have been termed "ventromorphins".

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound in zebrafish embryos.

| Parameter | Value | Description | Reference |

| Effective Concentration | 0.1-50 µM | The concentration range of this compound that causes a dose-dependent ventralization of zebrafish embryos at 24 hours post-fertilization (hpf). | |

| Gene Expression Analysis Concentration | 6.25 µM | The concentration of this compound used to treat zebrafish embryos for the analysis of BMP target gene expression at 6 and 8 hpf. |

| Phenotypic Effects of this compound on Zebrafish Embryos (24 hpf) | |

| Phenotype | Description |

| Mild Cyclopia (V1) | A less severe ventralized phenotype characterized by the partial fusion of the eyes. |

| Headlessness (V3) | A more severe phenotype where the development of head structures is significantly reduced or absent. |

| Loss of Dorsoanterior Tissues (V4) | The most severe ventralized phenotype, resulting in the complete absence of dorsal and anterior structures. |

Signaling Pathway

The diagram below illustrates the canonical BMP signaling pathway and the proposed point of action for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of BMP signaling and distribution during zebrafish dorsal-ventral patterning | eLife [elifesciences.org]

- 4. Tailbud-derived Bmp4 drives proliferation and inhibits maturation of zebrafish chordamesoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transgenic zebrafish reveal stage-specific roles for Bmp signaling in ventral and posterior mesoderm development - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: SJ000063181 Induced Osteoblast Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000063181, also known as Ventromorphin-2, is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This document provides a comprehensive technical overview of its role in inducing osteoblast differentiation. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows. This guide is intended to equip researchers with the necessary information to investigate and utilize this compound in the context of osteogenesis and bone-related drug discovery.

Core Mechanism of Action

This compound functions as a robust activator of the canonical BMP signaling pathway, a critical pathway in embryonic development and tissue homeostasis, including bone formation.[1] Its primary mechanism involves the activation of BMP4 signaling, leading to the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1][2] This phosphorylation event is a key step in the signal transduction cascade that ultimately leads to the transcription of genes involved in osteoblast differentiation.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| BMP Signaling Activation (EC50) | C33A-2D2 | 1.5 µM | [2] |

| SMAD1/5/8 Phosphorylation | C33A-2D2 | Peak activity observed at 0.5 hours | [1] |

| Osteoblast Morphology | C2C12 | Induction of "cobblestone" morphology |

Signaling Pathway

This compound initiates a signaling cascade that culminates in the differentiation of myoblasts into osteoblasts. The pathway begins with the activation of BMP receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to characterize the osteogenic effects of this compound.

Cell Culture and Osteogenic Differentiation

The C2C12 mouse myoblast cell line is a well-established model for studying osteoblast differentiation in response to BMP signaling.

Protocol:

-

Cell Seeding: Plate C2C12 cells in a suitable culture vessel (e.g., 6-well plate) at a density that allows for proliferation and differentiation over the course of the experiment.

-

Growth Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Induction of Differentiation: Once cells reach a desired confluency (typically 70-80%), replace the growth medium with a differentiation medium containing a lower serum concentration (e.g., 2% FBS) and the desired concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel.

-

Medium Changes: Refresh the differentiation medium every 2-3 days for the duration of the experiment (typically 7-21 days).

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its enzymatic activity can be quantified to assess the degree of osteogenesis.

Protocol:

-

Cell Lysis: After the desired differentiation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Substrate Addition: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

-

Incubation: Incubate the mixture at 37°C to allow the ALP enzyme to convert pNPP to p-nitrophenol, which is yellow in color.

-

Measurement: Stop the reaction with a stop solution (e.g., NaOH) and measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).

Alizarin Red S Staining for Mineralization

Alizarin Red S is a dye that specifically stains calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

Protocol:

-

Fixation: Wash the differentiated cell cultures with PBS and fix the cells with 4% paraformaldehyde or 10% neutral buffered formalin for 15-30 minutes at room temperature.

-

Washing: Rinse the fixed cells thoroughly with deionized water.

-

Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to the cells and incubate for 20-30 minutes at room temperature.

-

Washing: Gently wash the cells with deionized water to remove excess stain.

-

Visualization: Visualize and capture images of the red-stained mineralized nodules using a microscope.

-

Quantification (Optional): For quantitative analysis, the stain can be eluted using 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance of the eluate can be measured at approximately 405 nm or 562 nm, respectively.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of key osteogenic marker genes.

Protocol:

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using specific primers for target osteogenic genes (e.g., RUNX2, COL1A1, BGLAP) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Conclusion

This compound is a valuable tool for studying BMP-mediated osteoblast differentiation. Its ability to potently activate the canonical BMP/SMAD signaling pathway makes it a strong candidate for further investigation in the fields of bone regeneration, tissue engineering, and the development of therapeutics for bone-related disorders. While qualitative evidence for its osteogenic potential is clear, further research is warranted to establish detailed quantitative dose-response relationships for various markers of osteoblast differentiation. The protocols and workflows provided in this guide offer a solid foundation for researchers to pursue these investigations.

References

Foundational Research on SJ000063181: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on SJ000063181, a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathway to facilitate further research and development.

Core Compound Activity

This compound is a novel compound identified through high-throughput screening as a potent activator of the canonical BMP signaling pathway.[1][2] It has been shown to activate BMP4 signaling and induce the phosphorylation of SMAD1/5/8, key downstream effectors in the pathway.[2][3] This activity leads to physiological effects such as the ventralization of zebrafish embryos and the differentiation of myoblasts into osteoblasts.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its related compounds, termed "ventromorphins".

| Compound | EC50 (µM) in C33A-2D2 Luciferase Assay | Ventralization in Zebrafish Embryos (at 24 hpf) | Reference |

| This compound | ≤ 1 | Dose-dependent (0.1-50 µM) | |

| SJ000291942 | ≤ 1 | Dose-dependent | |

| SJ000370178 | ≤ 1 | Dose-dependent |

Table 1: Bioactivity of this compound and Related Ventromorphins. The half-maximal effective concentration (EC50) was determined in a BMP-responsive luciferase reporter assay using the C33A-2D2 cell line. The ventralization phenotype in zebrafish embryos was observed in a dose-dependent manner.

| Cell Line | Treatment | Time Point | Peak p-SMAD1/5/8 Induction | Reference |

| C33A-2D2 | This compound | 0.5 - 12 h | 0.5 hours | |

| C33A-2D2 | SJ000291942 | 0.5 - 12 h | 1 hour | |

| C33A-2D2 | SJ000370178 | 0.5 - 12 h | 0.5 hours |

Table 2: Time Course of SMAD1/5/8 Phosphorylation. The table indicates the time to achieve maximal phosphorylation of SMAD1/5/8 in C33A-2D2 cells upon treatment with ventromorphins.

Signaling Pathway

This compound functions by activating the canonical BMP signaling pathway. This pathway is initiated by the binding of a BMP ligand, such as BMP4, to a heterotetrameric complex of Type I and Type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes, such as those from the Id (Inhibitor of DNA binding) family.

Figure 1: Canonical BMP Signaling Pathway Activated by this compound. This diagram illustrates the activation of the BMP pathway, leading to gene expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell-Based BMP-Responsive Luciferase Assay

This assay was used for the high-throughput screening that identified this compound.

-

Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) from the Id1 promoter driving luciferase expression.

-

Assay Format: 384-well plates.

-

Compound Concentration: 10 µM for the primary screen. For dose-response curves, a 10-point, 3-fold serial dilution starting from 50 µM was used.

-

Procedure:

-

Seed C33A-2D2 cells in 384-well plates.

-

Treat cells with compounds or DMSO (negative control) and BMP4 (positive control).

-

Incubate for a specified period (e.g., 24 hours).

-

Measure luciferase activity using a suitable reagent (e.g., Steady-Glo Luciferase Assay System).

-

Calculate relative compound activity by subtracting the background from the DMSO negative control.

-

Zebrafish Ventralization Assay

This in vivo assay validates the pro-BMP activity of the compounds.

-

Organism: Wild-type zebrafish (Danio rerio) embryos.

-

Treatment: Embryos at approximately 2 hours post-fertilization (hpf) are placed in 6- or 12-well plates.

-

Compound Concentration: 0.1 µM to 50 µM.

-

Procedure:

-

Obtain and stage zebrafish embryos.

-

Treat embryos with varying concentrations of this compound or DMSO control in E3 media.

-

Incubate embryos until 24 hpf.

-

Manually dechorionate the embryos.

-

Score the embryos for ventralization phenotypes, which can range from mild cyclopia to a complete loss of dorsoanterior structures.

-

Western Blotting for SMAD1/5/8 Phosphorylation

This assay directly measures the activation of the downstream effectors of the BMP pathway.

-

Cell Line: C33A-2D2 cells.

-

Procedure:

-

Seed C33A-2D2 cells in 6-well plates.

-

Serum-starve the cells for 6 hours prior to treatment.

-

Treat cells with this compound at various concentrations and for different time points (e.g., 0.5 to 12 hours). Include BMP4 as a positive control and DMSO as a negative control.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8. Use an antibody against a housekeeping protein (e.g., ACTIN) as a loading control.

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

Quantify the band intensities to determine the relative levels of p-SMAD1/5/8.

-

C2C12 Myoblast to Osteoblast Differentiation Assay

This assay assesses the functional outcome of BMP pathway activation.

-

Cell Line: C2C12 mouse myoblast cell line.

-

Procedure:

-

Plate C2C12 cells in 24-well plates.

-

The following day, replace the medium with fresh medium containing 5% FBS.

-

Treat the cells with this compound (e.g., 6.25 µM or 25 µM) or recombinant BMP4 (positive control).

-

Culture the cells for 6 days, with repeated dosing on days 4 and 6.

-

Fix the cells with 3.7% formaldehyde.

-

Assess osteoblast differentiation by observing the characteristic "cobblestone" morphology and by staining for alkaline phosphatase activity, a marker of osteoblasts.

-

Experimental Workflow

The following diagram illustrates the typical experimental workflow for characterizing a novel BMP signaling activator like this compound.

Figure 2: Experimental Workflow for this compound Characterization. A logical progression from initial screening to functional validation.

References

- 1. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of SJ000063181: A Novel Activator of the Canonical BMP Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction: SJ000063181 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. It was identified through a high-throughput screening campaign and belongs to a chemical class termed "ventromorphins," named for their characteristic induction of a ventralized phenotype in zebrafish embryos. This document provides a comprehensive technical overview of the discovery and initial studies of this compound and its analogs, SJ000291942 and SJ000370178, with a focus on the experimental methodologies and key quantitative findings.

Discovery via High-Throughput Screening

This compound and other ventromorphins were discovered by screening a library of approximately 600,000 small molecules in a cell-based luciferase assay.[1] The assay utilized the C33A-2D2 human cervical carcinoma cell line, which is responsive to BMP4.

High-Throughput Screening Workflow

The screening process followed a multi-step workflow to identify and validate potential BMP signaling activators.

Quantitative Analysis of Ventromorphin Activity

The potency of the identified ventromorphins was quantified through dose-response assays, determining their half-maximal effective concentrations (EC50).

| Compound ID | EC50 (µM) | Notes |

| SJ000291942 | ≤ 1 | Designated as a validated hit. |

| This compound | ≤ 1 | Designated as a validated hit. |

| SJ000370178 | ≤ 1 | Designated as a validated hit. |

Table 1: Potency of Ventromorphins in C33A-2D2 Luciferase Assay

Mechanism of Action: Activation of the Canonical BMP Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to its receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.

Initial studies confirmed that this compound and other ventromorphins activate this pathway, as evidenced by the phosphorylation of SMAD1/5/8 and the increased expression of BMP target genes.[1]

Experimental Protocols

Cell-Based High-Throughput Screening Assay

-

Cell Line: C33A-2D2 human cervical carcinoma cells, stably transfected with a BMP-responsive luciferase reporter.

-

Assay Format: 384-well plates.

-

Primary Screen:

-

Seed C33A-2D2 cells in 384-well plates.

-

Add compounds from the screening library to a final concentration of 10 µM.

-

Incubate for a specified period.

-

Measure luciferase activity as a readout of BMP pathway activation.

-

-

Dose-Response Assay:

-

For active compounds from the primary screen, perform a 10-point, 3-fold serial dilution, starting from a top concentration of 50 µM.

-

Experiments are conducted in triplicate.

-

Measure luciferase activity at each concentration.

-

Fit the data to the Hill equation to determine the EC50 value.

-

Zebrafish Embryo Ventralization Assay

-

Animal Model: Wild-type zebrafish (Danio rerio).

-

Protocol:

-

Collect zebrafish embryos at approximately 2 hours post-fertilization (hpf).

-

Place embryos in 6- or 12-well plates.

-

Treat embryos with varying concentrations of the test compounds (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control.

-

Incubate embryos and observe for phenotypic changes, specifically for signs of ventralization, at different time points (e.g., 24 hpf).

-

Analyze the expression of BMP target genes such as bmp2b and szl using whole-mount in situ hybridization.

-

Immunoblotting for SMAD Phosphorylation

-

Cell Line: C33A-2D2 cells.

-

Protocol:

-

Plate 1.8 x 10^6 C33A-2D2 cells on 100mm plates and grow for 24 hours.

-

Replace the growth medium with serum-free medium and incubate overnight.

-

Treat cells with the test compounds dissolved in methanol for various time points (e.g., 0.5, 1, 3, 6, 9, or 12 hours). Human recombinant BMP4 (10 ng/ml) is used as a positive control.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE on 10% or 12% gels and transfer to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8. An antibody against a housekeeping protein (e.g., ACTIN) is used as a loading control.

-

Detect the primary antibodies with appropriate secondary antibodies and visualize the protein bands.

-

Quantify the protein signals.

-

Myoblast to Osteoblast Differentiation Assay

-

Cell Line: C2C12 mouse myoblast cells.

-

Protocol:

-

Plate C2C12 cells and allow them to adhere.

-

Treat the cells with the test compounds or recombinant BMP4 as a positive control.

-

Culture the cells for an extended period (e.g., 6 days), with repeated dosing, to allow for differentiation.

-

Assess osteoblast differentiation by observing changes in cell morphology (e.g., "cobblestone" appearance) and by performing assays for osteoblast markers.

-

For transcriptional profiling, treat C2C12 myoblasts for 6 days with BMP4 (10, 100, 300 ng/ml) or the compounds at various concentrations (e.g., 6.25, 12.5, 25 µg/ml).

-

Extract RNA and perform Affymetrix gene expression analysis.

-

Summary of Initial Findings

The initial studies of this compound and its analogs demonstrated that these "ventromorphins" are potent small molecule activators of the canonical BMP signaling pathway. Their activity was confirmed through a rigorous screening cascade and validated in multiple in vitro and in vivo assays.

Experimental Validation Workflow

The following diagram illustrates the logical flow of experiments used to characterize the ventromorphins.

These foundational studies provide a strong basis for further investigation into the therapeutic potential of this compound and other ventromorphins in conditions where activation of the BMP signaling pathway is desirable.

References

Unveiling the Biological Activity of SJ000063181: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000063181, also known as Ventromorphin-2, has emerged as a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This document provides a comprehensive technical overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action. This guide is intended to serve as a valuable resource for researchers investigating BMP signaling and exploring the therapeutic potential of its modulators.

Quantitative Biological Activity

This compound has been identified as a potent activator of the BMP signaling pathway through high-throughput screening.[1] While a precise EC50 value from the primary screen is not publicly available, it was classified among 1,604 validated hits with an EC50 of less than or equal to 1 µM.[1] Subsequent phenotypic screening in zebrafish embryos confirmed its activity at a concentration of 1 µM.[1]

| Parameter | Value | Assay System | Reference |

| EC50 | ≤ 1 µM | BMP-responsive luciferase reporter assay in C33A-2D2 cells | [1] |

| Effective Concentration | 1 µM | Zebrafish embryo ventralization assay | [1] |

Mechanism of Action: Activation of the Canonical BMP Signaling Pathway

This compound functions as an activator of the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes. This compound has been shown to induce the phosphorylation of SMAD1/5/8, a key downstream event in the activation of this pathway.

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

Cell-Based BMP-Responsive Luciferase Reporter Assay

This assay is designed to quantify the activation of the BMP signaling pathway in a high-throughput format.

Caption: Workflow for the BMP-responsive luciferase reporter assay.

Methodology:

-

Cell Culture: C33A-2D2 cells, which are human cervical carcinoma cells stably transfected with a BMP-responsive element driving luciferase expression (pGL3-BRE-Luc), are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Seed C33A-2D2 cells into 384-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound or control compounds. A typical top concentration for screening is 10 µM.

-

Incubate the plates for 24 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

-

Data Analysis: Luminescence readings are normalized to a vehicle control (e.g., DMSO). The dose-response curve is fitted using a non-linear regression model to determine the EC50 value.

C2C12 Myoblast to Osteoblast Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of myoblasts into osteoblasts, a hallmark of BMP pathway activation.

Methodology:

-

Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiation Induction:

-

Seed C2C12 cells in multi-well plates.

-

Upon reaching 70-80% confluency, switch to a differentiation medium (DMEM with 2% horse serum).

-

Treat cells with this compound at various concentrations. BMP-2 (e.g., 300 ng/mL) is used as a positive control.

-

Change the medium every 2-3 days.

-

-

Assessment of Differentiation:

-

Morphological Analysis: Observe the cells for morphological changes characteristic of osteoblasts, such as a more cuboidal shape.

-

Alkaline Phosphatase (ALP) Staining: After 5-7 days of treatment, fix the cells and perform ALP staining. Osteoblasts exhibit high ALP activity, which can be visualized with a colorimetric substrate.

-

Gene Expression Analysis: Extract RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteoblast marker genes such as Runx2, Osterix, and Alkaline Phosphatase.

-

Zebrafish Embryo Ventralization Assay

This in vivo assay utilizes the well-characterized role of BMP signaling in dorsoventral patterning during zebrafish embryonic development. Increased BMP signaling leads to a ventralized phenotype.

Caption: Workflow for the zebrafish embryo ventralization assay.

Methodology:

-

Embryo Collection and Maintenance: Collect freshly fertilized zebrafish embryos and maintain them in E3 embryo medium at 28.5°C.

-

Compound Exposure:

-

At the 2-4 cell stage (approximately 0.75 hours post-fertilization), transfer embryos to multi-well plates containing E3 medium with varying concentrations of this compound (e.g., 0.1 to 50 µM). A vehicle control (DMSO) should be included.

-

-

Phenotypic Analysis:

-

At 24-30 hours post-fertilization (hpf), examine the embryos under a stereomicroscope.

-

Score the embryos for ventralization phenotypes based on a V1-V5 scale, where V1 represents the mildest phenotype (e.g., reduced eyes) and V5 represents the most severe phenotype (a completely ventralized embryo lacking dorsal structures).

-

SMAD1/5/8 Phosphorylation Western Blot

This biochemical assay directly measures the activation of the BMP signaling pathway by detecting the phosphorylation of its key downstream effectors.

Methodology:

-

Cell Culture and Treatment:

-

Plate C33A-2D2 or other responsive cells and grow to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Treat the cells with this compound for various time points (e.g., 0.5, 1, 2, 4 hours). Include a positive control (e.g., BMP-4) and a vehicle control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-pSMAD1/5/8 Ser463/465) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.

-

Conclusion

This compound is a valuable tool compound for studying the BMP signaling pathway. Its potent activating properties, demonstrated across a range of in vitro and in vivo assays, make it a promising candidate for further investigation in contexts where enhanced BMP signaling is desired, such as in regenerative medicine and certain developmental disorders. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this compound and other novel modulators of this critical signaling cascade.

References

The Small Molecule SJ000063181: A Potent Activator of BMP Signaling and Gene Expression

For Researchers, Scientists, and Drug Development Professionals

The small molecule SJ000063181 has been identified as a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial cascade involved in embryonic development, tissue homeostasis, and cellular differentiation.[1][2] This technical guide provides an in-depth overview of the effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound functions by activating the canonical BMP signaling pathway.[2] This leads to the phosphorylation of the key intracellular transducers, SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1][2] Once phosphorylated, these SMAD proteins form a complex with SMAD4, translocate to the nucleus, and modulate the transcription of BMP target genes. This activity is consistent with a direct activation of the pathway, as evidenced by the rapid phosphorylation of SMAD1/5/8 within 30 minutes to an hour of treatment.

Impact on Gene Expression

Treatment with this compound elicits a genetic response similar to that of BMP4, a natural ligand of the pathway. Studies in various models, including zebrafish embryos and murine myoblasts, have demonstrated its ability to specifically upregulate and downregulate the expression of key BMP target genes.

Quantitative Gene Expression Analysis

The following table summarizes the observed changes in gene expression in C2C12 myoblasts following treatment with this compound, as confirmed by quantitative reverse transcription PCR (qRT-PCR).

| Gene Symbol | Gene Name | Effect of this compound Treatment | Fold Change (vs. Vehicle) | Experimental Model |

| Adh7 | Alcohol dehydrogenase 7 | Increased Expression | Data not specified | C2C12 myoblasts |

| Ptgfr | Prostaglandin F receptor | Increased Expression | Data not specified | C2C12 myoblasts |

| Ankrd2 | Ankyrin repeat domain-containing protein 2 | Decreased Expression | Data not specified | C2C12 myoblasts |

| bmp2b | Bone morphogenetic protein 2b | Increased Expression | Data not specified | Zebrafish embryos |

| szl | Sizzled | Increased Expression | Data not specified | Zebrafish embryos |

Note: While the direction of gene expression change is documented, specific fold-change values from dose-response experiments with this compound were not detailed in the provided search results. Researchers should refer to the primary literature for more granular data.

Signaling Pathway and Experimental Workflow